2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a trifluoromethylbenzamido group and a carboxamide moiety. Below, we compare this compound with structurally related analogs, emphasizing substituent effects on activity, physicochemical properties, and therapeutic applications.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)10-5-3-4-9(8-10)15(24)22-16-13(14(21)23)11-6-1-2-7-12(11)25-16/h3-5,8H,1-2,6-7H2,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXCHEAHHAECGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14F3N3O2S
- Molecular Weight : 351.35 g/mol
- CAS Number : Not explicitly mentioned in the search results.
The compound features a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some key findings regarding the pharmacological effects of this compound:
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The trifluoromethyl group enhances the compound's interaction with cellular membranes and targets within cells.
- Inhibition of Key Enzymes : Research suggests that similar compounds can inhibit enzymes critical to tumor growth and inflammation pathways.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in malignant cells through mitochondrial pathways.
Table 1: Summary of Biological Activities
Case Study Example
A study involving a related compound demonstrated significant inhibition of cell growth in various cancer lines (e.g., breast and lung cancer), showcasing an IC50 value in the low micromolar range. This suggests a potent anticancer effect potentially applicable for therapeutic development .
Scientific Research Applications
Dopamine D2 Receptor Modulation
Recent studies have identified the compound as a negative allosteric modulator of the dopamine D2 receptor (D2R). This property suggests potential applications in treating neuropsychiatric disorders where dopamine signaling is dysregulated. Research indicates that modifications to the compound's structure can enhance its affinity and efficacy at D2R, making it a candidate for further development in psychopharmacology .
Anti-Influenza Activity
The compound has been evaluated for its antiviral properties, particularly against influenza viruses. In vitro assays demonstrated significant cytopathic protection abilities in infected cells, indicating that derivatives of this compound could serve as novel anti-influenza agents . The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzamide ring can enhance antiviral efficacy.
Anti-Cancer Potential
Research has shown that compounds similar to 2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Further exploration into its anti-cancer properties could lead to new therapeutic strategies in oncology .
Inflammation Modulation
The compound's ability to modulate inflammatory pathways has been investigated, particularly in diseases characterized by chronic inflammation. Its structural features suggest that it may interact with inflammatory mediators, providing a basis for its use in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Supramolecular Chemistry
The unique structural characteristics of this compound allow it to participate in supramolecular assemblies through π–π stacking interactions and hydrogen bonding. These interactions can be harnessed in designing novel materials with specific optical or electronic properties .
Drug Delivery Systems
Due to its lipophilic nature and ability to form stable complexes with various carriers, this compound shows promise in drug delivery applications. It can be integrated into polymer matrices or liposomal formulations to enhance the bioavailability of poorly soluble drugs .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Dopamine D2R Modulation | Identified as a negative allosteric modulator | Potential treatment for schizophrenia |
| Anti-Influenza Activity | Significant cytopathic protection against influenza | Development of new antiviral therapies |
| Cytotoxicity in Cancer Cells | Induced apoptosis in specific cancer lines | New avenues for cancer treatment |
| Supramolecular Assembly | Participated in π–π stacking and hydrogen bonding | Novel material design possibilities |
Comparison with Similar Compounds
Structural and Functional Comparison
Core Structural Features
All analogs share the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide backbone but differ in substituents at the 2-position (benzamido group) and side-chain modifications. Key variations include:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
- Substituents on the benzamido group : Chloro (Cl), methoxy (OCH₃), or trimethoxy (3,4,5-OCH₃) groups.
- Side-chain extensions : Acetamide, pyrazole, or piperazine moieties.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound (Trifluoromethyl) | JAMI1001A (Pyrazole-Acetamide) | Compound 122 (Piperazine) | TCI Flt-3 Inhibitor (Dimethoxy) |
|---|---|---|---|---|
| Hydrogen Bond Donors | 3 (estimated) | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 8 (estimated) | 8 | 9 | 7 |
| LogP (XlogP) | ~2.5 (estimated) | 1.9 | ~2.2 | ~2.0 |
| Topological Polar Surface Area | ~100 Ų (estimated) | 139 Ų | ~120 Ų | ~110 Ų |
| Key Substituents | CF₃, carboxamide | CF₃, pyrazole, hydroxymethyl | 4-methoxyphenylpiperazine | 3,4-dimethoxybenzamido |
- Trifluoromethyl Group : Increases lipophilicity (higher LogP) and resistance to oxidative metabolism .
- Methoxy/Piperazine Groups : Enhance solubility (lower LogP) and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., AChE) .
- Pyrazole Side Chain : Introduces additional hydrogen-bonding sites (e.g., hydroxymethyl) for receptor binding .
Q & A
Q. How to ensure reproducibility in cytotoxicity or antibacterial assays?
- Methodology : Standardize cell lines (e.g., MCF-7 breast cancer) and bacterial strains (e.g., S. aureus ATCC 25923). Use triplicate technical replicates and positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial tests) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
